molecular formula C19H29NO5S B2590312 Ethyl 1-(3-tert-butyl-4-methoxyphenyl)sulfonylpiperidine-4-carboxylate CAS No. 873589-26-5

Ethyl 1-(3-tert-butyl-4-methoxyphenyl)sulfonylpiperidine-4-carboxylate

Cat. No.: B2590312
CAS No.: 873589-26-5
M. Wt: 383.5
InChI Key: RIPMRMLJPSMGBF-UHFFFAOYSA-N
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Description

Ethyl 1-(3-tert-butyl-4-methoxyphenyl)sulfonylpiperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and an ethyl ester The presence of the tert-butyl and methoxy groups on the phenyl ring adds to its structural diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-tert-butyl-4-methoxyphenyl)sulfonylpiperidine-4-carboxylate typically involves multiple steps. One common approach is the sulfonylation of a piperidine derivative followed by esterification. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst can enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation and esterification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-tert-butyl-4-methoxyphenyl)sulfonylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The sulfonyl and ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 1-(3-tert-butyl-4-methoxyphenyl)sulfonylpiperidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-tert-butyl-4-methoxyphenyl)sulfonylpiperidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring may enhance binding affinity. The compound’s effects are mediated through specific pathways, which can be elucidated through biochemical assays and molecular modeling.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate
  • Ethyl 1-(3-tert-butylphenyl)sulfonylpiperidine-4-carboxylate
  • Ethyl 1-(3-tert-butyl-4-methoxyphenyl)piperidine-4-carboxylate

Uniqueness

Ethyl 1-(3-tert-butyl-4-methoxyphenyl)sulfonylpiperidine-4-carboxylate is unique due to the combination of its tert-butyl and methoxy substituents, which can influence its chemical reactivity and biological activity. These structural features may confer distinct properties compared to similar compounds, making it a valuable subject for further research.

Properties

IUPAC Name

ethyl 1-(3-tert-butyl-4-methoxyphenyl)sulfonylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO5S/c1-6-25-18(21)14-9-11-20(12-10-14)26(22,23)15-7-8-17(24-5)16(13-15)19(2,3)4/h7-8,13-14H,6,9-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPMRMLJPSMGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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